6-Mercaptopurine hydrochloride

概要

説明

6-Mercaptopurine hydrochloride is a derivative of 6-mercaptopurine, a purine analogue with significant antineoplastic and immunosuppressive properties. It is primarily used in the treatment of acute lymphocytic leukemia and other autoimmune diseases. This compound interferes with nucleic acid synthesis by inhibiting purine metabolism, making it a crucial agent in chemotherapy .

準備方法

Synthetic Routes and Reaction Conditions: 6-Mercaptopurine hydrochloride can be synthesized through the reaction of 6-mercaptopurine with hydrochloric acid. The process involves dissolving 6-mercaptopurine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Metabolic Activation and Enzymatic Reactions

6-MP undergoes intracellular conversion to active metabolites that disrupt nucleotide synthesis:

-

Thioinosine Monophosphate (TIMP) Formation :

Catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), 6-MP is converted to TIMP, which inhibits: -

Methylation to 6-Methylthioinosinate (MTIMP) :

TIMP is methylated, forming MTIMP, which further suppresses purine biosynthesis . -

Thioguanine Nucleotide (TGN) Synthesis :

TIMP is metabolized to 6-thioguanine monophosphate (TGMP), incorporated into DNA/RNA to induce cytotoxicity .

Photolytic and Oxidative Degradation

6-MP degrades under UV-C irradiation and advanced oxidation processes (AOPs):

Table 1: Degradation Kinetics of 6-MP Under UV-C/H₂O₂ and UV-C/TiO₂/H₂O₂

-

Mechanism : Hydroxyl radicals (- OH) from H₂O₂ or TiO₂ drive oxidation. Acidic conditions enhance degradation due to nitrate-induced radical formation .

Coordination Chemistry

6-MP forms stable coordination polymers with metal ions, enabling targeted drug delivery:

Table 2: Metal Coordination Reactions of 6-MP

-

Applications : HA-DOP-Cu-MP exhibits CD44-targeted uptake and enhanced cytotoxicity in cancer cells .

Stability and Compatibility

6-MP’s reactivity varies under formulation conditions:

-

pH Sensitivity :

-

Oxidative Stress : Degrades to hypoxanthine (HX) and sulfonic acid derivatives in H₂O₂-rich environments .

Analytical Detection and Quantitation

-

HPLC Methods :

Toxic Metabolites and Byproducts

科学的研究の応用

Chemotherapeutic Applications

Acute Lymphoblastic Leukemia (ALL)

6-MP is one of the cornerstone drugs used in the treatment of ALL, especially in pediatric patients. It functions by inhibiting purine metabolism, ultimately leading to the disruption of DNA synthesis and cell division. Clinical studies have shown that 6-MP is effective when used both in induction and maintenance therapy for ALL, often in combination with other agents like methotrexate .

Case Study: Efficacy and Tolerability

A retrospective study highlighted the tolerability of 6-MP among patients with bi-allelic variants of the NUDT15 gene, which affects thiopurine metabolism. The study found that patients with these variants experienced significant myelosuppression, necessitating careful dose adjustments to mitigate toxicity while maintaining therapeutic efficacy .

Formulations and Delivery Systems

Nanomedicine Approaches

Recent advancements have focused on improving the bioavailability and solubility of 6-MP through nanomedicine. For instance, 6-MP-loaded nanoparticles made from biodegradable poly(lactide-co-glycolide) (PLGA) have demonstrated enhanced anticancer efficacy against ALL while reducing systemic toxicity. These formulations showed a sustained release profile and improved oral bioavailability compared to traditional formulations .

Hydrogel Systems

Another innovative approach involves the use of tumor microenvironment-responsive hydrogels that release 6-MP specifically at cancer sites. This method aims to enhance local drug concentration while minimizing systemic exposure, thereby reducing side effects associated with conventional chemotherapy .

Immunosuppressive Applications

Organ Transplantation

In addition to its role in cancer therapy, 6-MP is utilized as an immunosuppressant in renal transplant patients. It helps prevent organ rejection by inhibiting lymphocyte proliferation. However, monitoring is crucial due to potential hematological toxicities associated with its use .

Case Study: Renal Transplant Patients

A study reported that 6-MP was detected in breast milk among renal transplant patients receiving immunosuppressive therapy, indicating its systemic absorption and potential implications for breastfeeding . This underscores the importance of monitoring drug levels and adjusting dosages based on individual patient metabolism.

Safety and Toxicity Considerations

Hepatotoxicity

While effective, 6-MP carries risks of hepatotoxicity, particularly at higher doses (e.g., >2.5 mg/kg/day). Clinicians must be vigilant for signs of liver injury, which can manifest as jaundice or elevated liver enzymes .

Genetic Variability in Metabolism

The variability in patient response to 6-MP is significantly influenced by genetic polymorphisms affecting thiopurine metabolism, notably the TPMT gene. Patients with low or intermediate enzyme activity are at risk for increased toxicity due to higher levels of active metabolites .

Summary Table: Key Applications of 6-Mercaptopurine

| Application | Description | Key Findings |

|---|---|---|

| Chemotherapy for ALL | Primary treatment for acute lymphoblastic leukemia | Effective in induction/maintenance; requires careful dose management |

| Nanomedicine Formulations | Enhanced bioavailability through nanoparticles | Improved anticancer efficacy; reduced systemic toxicity |

| Immunosuppression | Used in organ transplantation to prevent rejection | Requires monitoring due to potential hematological toxicity |

| Hepatotoxicity Monitoring | Risk of liver injury necessitates regular monitoring | Elevated liver enzymes observed; dose-dependent effects |

| Genetic Variability Impact | Patient response influenced by TPMT polymorphisms | Genetic testing recommended for personalized dosing strategies |

作用機序

6-Mercaptopurine hydrochloride exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid, such as the conversion to xanthylic acid and adenylic acid. This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells .

類似化合物との比較

6-Thioguanine: Another purine analogue with similar antineoplastic properties.

Azathioprine: A prodrug that is metabolized into 6-mercaptopurine in the body.

Allopurinol: Used to manage hyperuricemia and can alter the metabolism of 6-mercaptopurine

Uniqueness: 6-Mercaptopurine hydrochloride is unique due to its specific mechanism of action and its ability to be used both as an antineoplastic and immunosuppressive agent. Its hydrochloride form enhances its solubility and stability, making it more effective in clinical applications .

生物活性

6-Mercaptopurine (6-MP) is a purine analog and an antimetabolite drug primarily used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases. Its biological activity is multifaceted, involving mechanisms that disrupt nucleic acid synthesis and modulate metabolic pathways. This article reviews the biological activity of 6-MP, including its pharmacodynamics, therapeutic applications, side effects, and recent research findings.

6-MP exerts its effects by inhibiting purine metabolism, which is crucial for nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of thioinosinic acid (TIMP). TIMP subsequently inhibits multiple enzymatic reactions involved in purine metabolism, including:

- Inhibition of the conversion of inosinic acid (IMP) to xanthylic acid (XMP) and adenylic acid (AMP).

- Methylation to form 6-methylthioinosinate (MTIMP), which inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in purine biosynthesis .

Anticancer Properties

6-MP is primarily utilized in the treatment of ALL due to its ability to induce apoptosis in rapidly dividing leukemic cells. Recent studies have demonstrated that 6-MP can enhance glucose uptake in skeletal muscle cells by activating the orphan nuclear receptor NR4A3, which plays a role in insulin sensitivity. This action is mediated through increased GLUT4 translocation and phosphorylation of AS160, suggesting a potential role for 6-MP in metabolic regulation beyond its anticancer effects .

Inflammatory Bowel Disease

In patients with inflammatory bowel diseases (IBD), 6-MP serves as a safe alternative for those intolerant to azathioprine. A study involving 15 patients indicated that 73.3% tolerated 6-MP well, achieving therapeutic goals without significant adverse effects .

Pharmacokinetics

The pharmacokinetic profile of 6-MP reveals that it has variable absorption and metabolism rates among individuals. The use of allopurinol has been shown to modify its metabolism favorably by increasing levels of active metabolites while reducing toxic metabolite accumulation. This combination therapy has been particularly effective in patients with skewed metabolism profiles .

Side Effects

Despite its therapeutic benefits, 6-MP is associated with several side effects, primarily gastrointestinal toxicity, which can include:

- Elevated liver enzymes

- Hyperbilirubinemia

- Nausea and vomiting

- Pancreatitis

These side effects can limit the dosage and efficacy of treatment .

Recent Research Findings

Recent studies have explored novel formulations and delivery methods for 6-MP to improve its efficacy and reduce side effects:

- Nanoparticle Formulations : Research on 6-mercaptopurine nanoparticles (6-MPNs) showed enhanced oral bioavailability and reduced systemic toxicity while prolonging survival in ALL model mice .

- Hydrogel Delivery Systems : A tumor microenvironment-responsive hydrogel releasing 6-MP demonstrated effective anticancer properties against colon cancer cells without toxicity to normal cells .

Data Summary Table

| Study Focus | Key Findings |

|---|---|

| Mechanism of Action | Inhibits purine metabolism via HGPRT; forms TIMP which inhibits multiple pathways |

| Anticancer Efficacy | Induces apoptosis in leukemic cells; enhances glucose uptake via NR4A3 activation |

| IBD Treatment | Safe alternative for azathioprine; high tolerance rate among patients with previous intolerance |

| Pharmacokinetics | Allopurinol modifies metabolism favorably; increases active metabolites |

| Side Effects | Gastrointestinal toxicity; limits dosage |

| Recent Innovations | Nanoparticle formulations improve bioavailability; hydrogels enhance targeted delivery |

特性

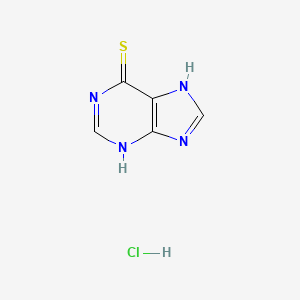

IUPAC Name |

3,7-dihydropurine-6-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPWMCUGKCRTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493911 | |

| Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-57-5 | |

| Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。